Cas no 117-03-3 (9,10-Anthracenedione,1,5-bis[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-)
117-03-3 structure
Product Name:9,10-Anthracenedione,1,5-bis[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-
9,10-Anthracenedione,1,5-bis[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]- Chemical and Physical Properties
Names and Identifiers
-
- 9,10-Anthracenedione,1,5-bis[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-
- 1,5-bis[(9,10-dihydro-9,10-dioxo-1-anthryl)amino]anthraquinone
- 1,5-bis[(9,10-dioxoanthracen-1-yl)amino]anthracene-9,10-dione
- 1,1'-(Anthraquinon-1,5-ylenediimino)dianthraquinone
- 1,5-Bis((9,10-dihydro-9,10-dioxo-1-anthryl)amino)anthraquinone
- 1,5-Bis-1'-anthrachinonylamino-anthrachinon
- 1,5-Bis-1'-anthrachinonylamino-anthrachinon [Czech]
- 1,5-Trianthrimid
- 1,5-Trianthrimid [Czech]
- 9,10-Anthracenedione, 1,5-bis((9,10-dihydro-9,10-dioxo-1-anthracenyl)amino)-
- BRN 2932200
- 1,5-Bis(1-anthraquinonylamino)anthraquinone
- 1,1'-[9,10-Dihydro-9,10-dioxoanthracene-1,5-diylbis(imino)]bis(9,10-anthraquinone)
- DTXSID6059443
- 117-03-3
- SCHEMBL11306687
- NS00023771
- EINECS 204-167-2
- ANTHRAQUINONE, 1,1'-(ANTHRAQUINON-1,5-YLENEDIIMINO)DI-
- 9,10-Anthracenedione, 1,5-bis[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-
-
- Inchi: 1S/C42H22N2O6/c45-37-21-9-1-3-11-23(21)39(47)33-25(37)13-5-17-29(33)43-31-19-7-15-27-35(31)41(49)28-16-8-20-32(36(28)42(27)50)44-30-18-6-14-26-34(30)40(48)24-12-4-2-10-22(24)38(26)46/h1-20,43-44H
- InChI Key: DGJRQADQCOOLLL-UHFFFAOYSA-N
- SMILES: O=C1C2C=CC=C(C=2C(C2C=CC=C(C=21)NC1=CC=CC2C(C3C=CC=CC=3C(C1=2)=O)=O)=O)NC1=CC=CC2C(C3C=CC=CC=3C(C1=2)=O)=O
Computed Properties
- Exact Mass: 650.14786
- Monoisotopic Mass: 650.14778643g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 50
- Rotatable Bond Count: 4
- Complexity: 1330
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 45
- XLogP3: 8.9
- Topological Polar Surface Area: 127Ų
Experimental Properties
- Density: 1.2598 (rough estimate)
- Boiling Point: 677.71°C (rough estimate)
- Refractive Index: 1.4670 (estimate)
- PSA: 126.48
9,10-Anthracenedione,1,5-bis[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]- Related Literature
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Shishir Ghosh,Shariff E. Kabir,Salina Pervin,Arun K. Raha,G. M. Golzar Hossain,Daniel T. Haworth,Sergey V. Lindeman,Dennis W. Bennett,Tasneem A. Siddiquee,Luca Salassa,Herbert W. Roesky Dalton Trans. 2009 3510
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Iván J. Bazany-Rodríguez,María K. Salomón-Flores,Alejandro O. Viviano-Posadas,Marco A. García-Eleno,Joaquín Barroso-Flores,Diego Martínez-Otero,Alejandro Dorazco-González Dalton Trans. 2021 50 4255
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3. Synthesis and redox studies on ruthenium and osmium complexes with primary and secondary phosphines. Single-crystal structures of trans-[RuCl2(PPhH2)4] and trans-[OsCl2(PPh2H)4]·CH2Cl2Alexander J. Blake,Neil R. Champness,Robin J. Forder,Christopher S. Frampton,Carole A. Frost,Gillian Reid,Rachel H. Simpson J. Chem. Soc. Dalton Trans. 1994 3377
117-03-3 (9,10-Anthracenedione,1,5-bis[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-) Related Products
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